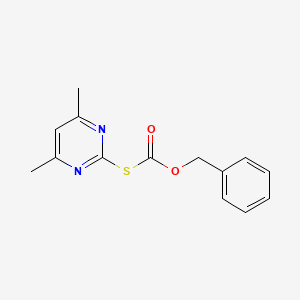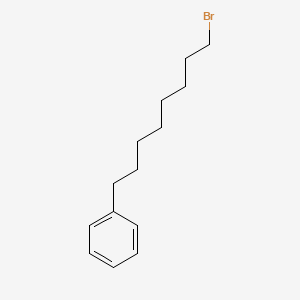
1-苄基-2,3-二甲基-1H-吲哚-5-羧酰肼
描述
1-benzyl-2,3-dimethyl-1H-indole-5-carbohydrazide is a useful research compound. Its molecular formula is C18H19N3O and its molecular weight is 293.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-benzyl-2,3-dimethyl-1H-indole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-benzyl-2,3-dimethyl-1H-indole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗病毒活性
据报道,吲哚衍生物表现出显著的抗病毒特性。 例如,某些基于吲哚的化合物已显示出对甲型流感和其他病毒的抑制活性 。1-苄基-2,3-二甲基-1H-吲哚-5-羧酰肼的结构特征可以被探索用于潜在的抗病毒剂,特别是针对 RNA 和 DNA 病毒。
抗 HIV 效应
一些吲哚衍生物已被确定为潜在的抗 HIV 药物。 1-苄基-2,3-二甲基-1H-吲哚-5-羧酰肼的特定结构可能使其能够以高亲和力结合与 HIV 相关的蛋白质,从而为 HIV 治疗研究提供了新的途径 .
作用机制
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in diverse biological activities .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways, leading to a range of downstream effects .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they could have a wide range of molecular and cellular effects .
生化分析
Biochemical Properties
1-benzyl-2,3-dimethyl-1H-indole-5-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 1-benzyl-2,3-dimethyl-1H-indole-5-carbohydrazide, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions are primarily due to the compound’s ability to bind with high affinity to multiple receptors and enzymes, thereby modulating their activity .
Cellular Effects
1-benzyl-2,3-dimethyl-1H-indole-5-carbohydrazide influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, differentiation, and survival . Additionally, 1-benzyl-2,3-dimethyl-1H-indole-5-carbohydrazide may alter gene expression patterns, leading to changes in cellular behavior and function .
Molecular Mechanism
The molecular mechanism of 1-benzyl-2,3-dimethyl-1H-indole-5-carbohydrazide involves its interaction with various biomolecules. It can bind to specific receptors and enzymes, leading to their inhibition or activation. For instance, indole derivatives have been shown to inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . Additionally, 1-benzyl-2,3-dimethyl-1H-indole-5-carbohydrazide can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-benzyl-2,3-dimethyl-1H-indole-5-carbohydrazide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can remain stable under specific conditions, but their activity may decrease over time due to degradation . Long-term exposure to 1-benzyl-2,3-dimethyl-1H-indole-5-carbohydrazide may lead to sustained changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of 1-benzyl-2,3-dimethyl-1H-indole-5-carbohydrazide vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize the compound’s therapeutic benefits while minimizing its potential side effects .
Metabolic Pathways
1-benzyl-2,3-dimethyl-1H-indole-5-carbohydrazide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, indole derivatives are known to undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are crucial for the compound’s bioavailability and therapeutic efficacy .
Transport and Distribution
The transport and distribution of 1-benzyl-2,3-dimethyl-1H-indole-5-carbohydrazide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, indole derivatives can be transported across cell membranes by organic anion transporters (OATs) and organic cation transporters (OCTs) . The distribution of 1-benzyl-2,3-dimethyl-1H-indole-5-carbohydrazide within tissues is also affected by its binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 1-benzyl-2,3-dimethyl-1H-indole-5-carbohydrazide is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives can localize to the nucleus, mitochondria, or endoplasmic reticulum, where they exert their biological effects . The subcellular distribution of 1-benzyl-2,3-dimethyl-1H-indole-5-carbohydrazide is essential for understanding its mechanism of action and therapeutic potential .
属性
IUPAC Name |
1-benzyl-2,3-dimethylindole-5-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-12-13(2)21(11-14-6-4-3-5-7-14)17-9-8-15(10-16(12)17)18(22)20-19/h3-10H,11,19H2,1-2H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSQJNRFRYJBMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)NN)CC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357038 | |
| Record name | 1-benzyl-2,3-dimethyl-1H-indole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350990-21-5 | |
| Record name | 2,3-Dimethyl-1-(phenylmethyl)-1H-indole-5-carboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=350990-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-benzyl-2,3-dimethyl-1H-indole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


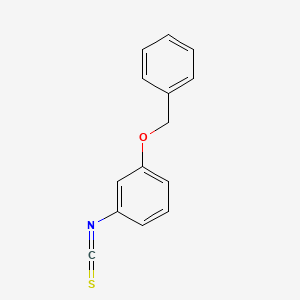

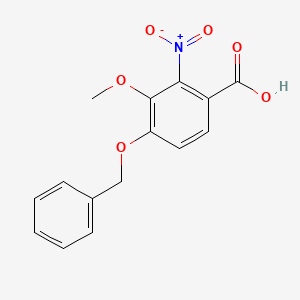
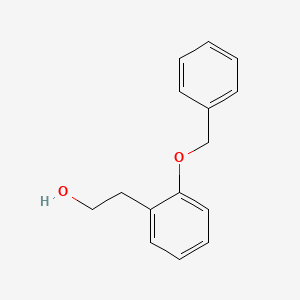
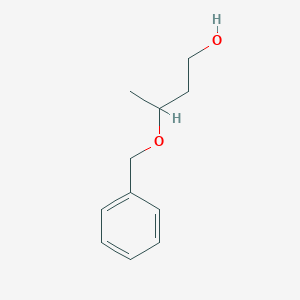
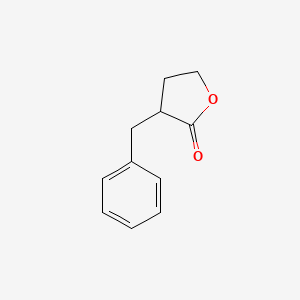

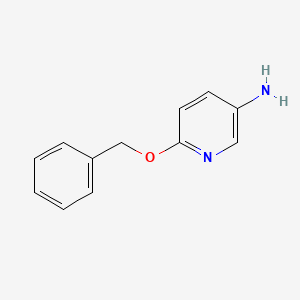
![3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid](/img/structure/B1269774.png)
